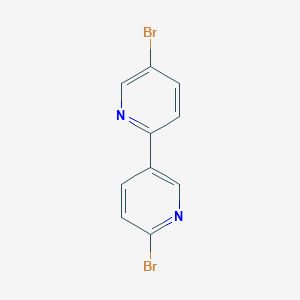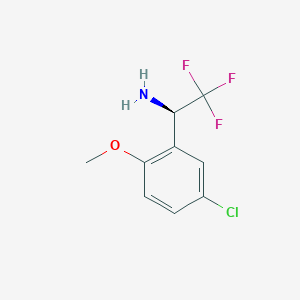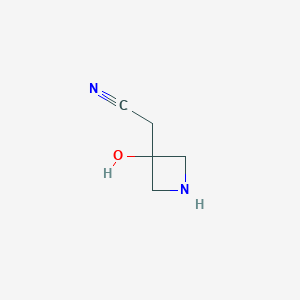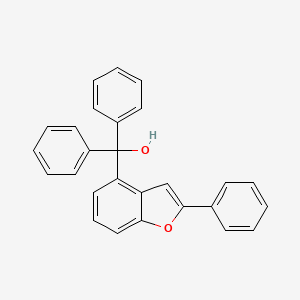
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl-(2-phenylbenzofuran-4-YL)-methanol typically involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This can be achieved using hypervalent iodine reagents such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve metal-catalyzed routes, green-solvent-based routes, and microwave-assisted methods. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl-(2-phenylbenzofuran-4-YL)-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, m-chloroperbenzoic acid, and ruthenium catalysts . These reagents facilitate the cyclization and functionalization of the benzofuran ring.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of 2-arylbenzofurans, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, benzofuran derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, these compounds are used in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Diphenyl-(2-phenylbenzofuran-4-YL)-methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the presence of hydroxyl groups in the benzofuran moiety plays a crucial role in its antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Diphenyl-(2-phenylbenzofuran-4-YL)-methanol can be compared to other benzofuran derivatives, such as 2-arylbenzofurans and 2-arylnaphthofurans . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of phenyl groups and the benzofuran moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
List of Similar Compounds:- 2-arylbenzofurans
- 2-arylnaphthofurans
- Substituted benzofurans
- 1-allyl-2-allyloxybenzenes
Eigenschaften
CAS-Nummer |
863870-97-7 |
|---|---|
Molekularformel |
C27H20O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
diphenyl-(2-phenyl-1-benzofuran-4-yl)methanol |
InChI |
InChI=1S/C27H20O2/c28-27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)24-17-10-18-25-23(24)19-26(29-25)20-11-4-1-5-12-20/h1-19,28H |
InChI-Schlüssel |
BXNFIMXMFNEAKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


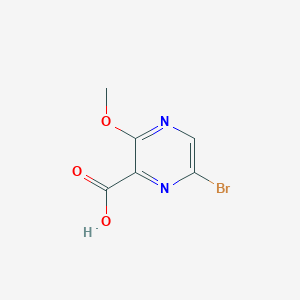
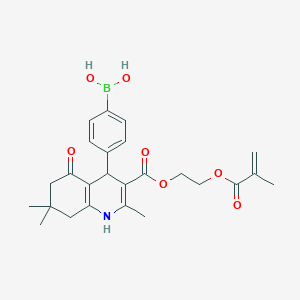
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
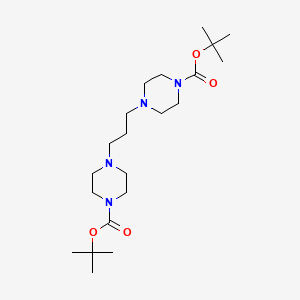
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)
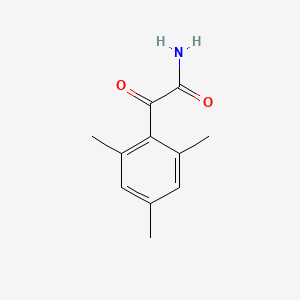
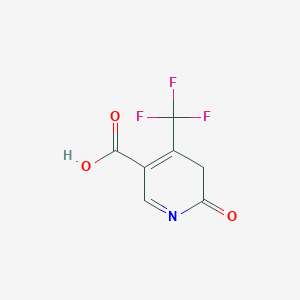
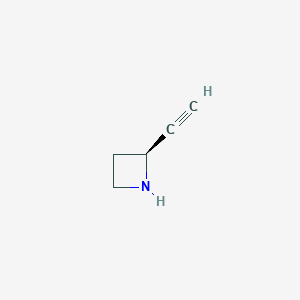
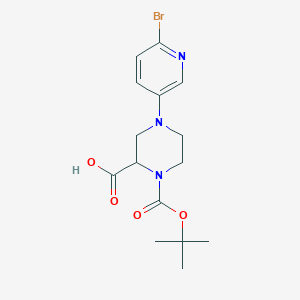
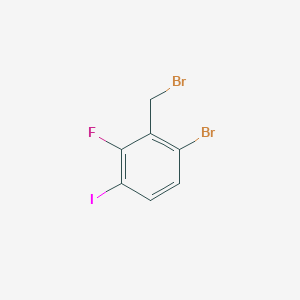
![2-Azabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B12849595.png)
